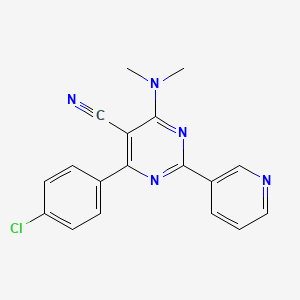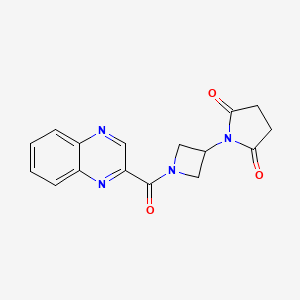
1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several interesting structural features. It includes a quinoxaline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains an azetidine ring, which is a four-membered cyclic amine . Additionally, it has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and a variety of chemical reactions . For instance, the synthesis of spirocyclic β-lactams, which are structurally similar to the given compound, involves carbonylation of acyclic diaminocarbenes leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of several cyclic structures, including a quinoxaline ring, an azetidine ring, and a pyrrolidine ring . These rings are connected in a way that forms a spirocyclic structure, which is characterized by two rings sharing a single atom .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive sites. For instance, the azetidine ring can undergo reactions typical of cyclic amines, while the quinoxaline moiety can participate in various reactions typical of aromatic heterocycles .Applications De Recherche Scientifique
Anticancer Activity
Quinoline derivatives, including quinoxaline analogs, have demonstrated significant anticancer activities. They have been investigated for their modes of function in inhibiting critical cellular processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells. These studies underline the potential of quinoline and its analogs, by extension possibly including compounds like the one , in the development of anticancer agents (Solomon & Lee, 2011). Additionally, novel synthetic routes have led to the creation of spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates showing high cytotoxic activity against cancer cell lines, highlighting the relevance of innovative quinoxaline derivatives in oncology (Zimnitskiy et al., 2020).
Anticoagulant Activity
Research on pyrrolo[3,2,1-ij]quinoline derivatives, closely related to the structural framework of the query compound, has identified new ethylidene and spiro derivatives with promising anticoagulant activity. These findings suggest the potential utility of structurally complex heterocyclic compounds in developing new therapeutics targeting blood coagulation processes (Novichikhina et al., 2020).
Antibacterial Agents
Quinolines and related structures have been a focal point in the design of potent antibacterial agents. For instance, derivatives featuring 2-aminomethyl-1-azetidinyl groups have shown enhanced activity against bacterial strains, including drug-resistant varieties. This area of research underscores the potential of incorporating azetidinyl and quinoline moieties into hybrid molecules for advanced antibacterial therapies (Fujita et al., 1998).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Propriétés
IUPAC Name |
1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14-5-6-15(22)20(14)10-8-19(9-10)16(23)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWUWGIXFDQRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)
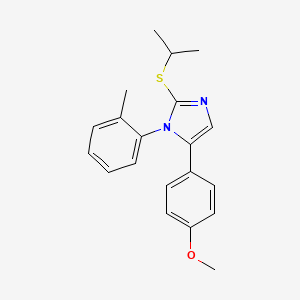
![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)
![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2822979.png)
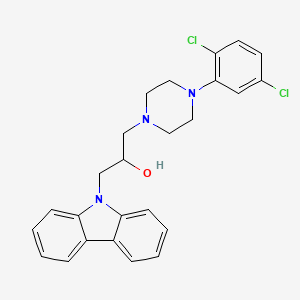
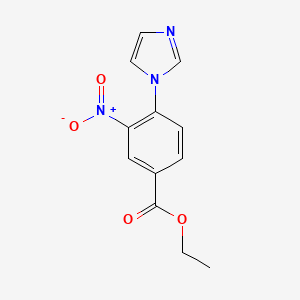
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)
